1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile
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Overview
Description
1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile is a chemical compound that belongs to the class of heterocyclic compounds It features a bromopyridine moiety attached to a cyclobutane ring with a nitrile group
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another approach involves the metalation of a methylpyridine precursor followed by subsequent reactions to introduce the bromopyridine and nitrile groups .
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The presence of the nitrile group allows for cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The nitrile group may also participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall effect .
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile can be compared with similar compounds such as:
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound features a piperidine ring instead of a cyclobutane ring, which may result in different biological activities.
5-Bromopyridine-3-acetonitrile: This compound has a simpler structure with an acetonitrile group, making it less complex but potentially useful in different applications.
N-(Pyridin-2-yl)amides: These compounds have an amide group instead of a nitrile group, which can alter their reactivity and applications.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-11(5-8,7-13)10-3-2-9(12)6-14-10/h2-3,6H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZCKTOTZOLBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(C#N)C2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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